

A Comparative Meta-Analysis of Ghrelin Receptor Inverse Agonists

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Compound of Interest

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The ghrelin receptor (GHSR), a G-protein coupled receptor with high constitutive activity, has emerged as a significant therapeutic target for a range of disorders, including obesity, metabolic syndromes, and substance use disorders. Inverse agonists, which suppress the receptor's basal, ligand-independent activity, represent a promising strategy to modulate this system. This guide provides a comparative analysis of key ghrelin receptor inverse agonists, summarizing their performance based on experimental data and detailing the methodologies employed in their evaluation.

Comparative Performance of Ghrelin Receptor Inverse Agonists

The following table summarizes the in vitro and in vivo pharmacological data for prominent ghrelin receptor inverse agonists. These compounds have been selected based on their prevalence in the scientific literature and their progression in preclinical and clinical studies.

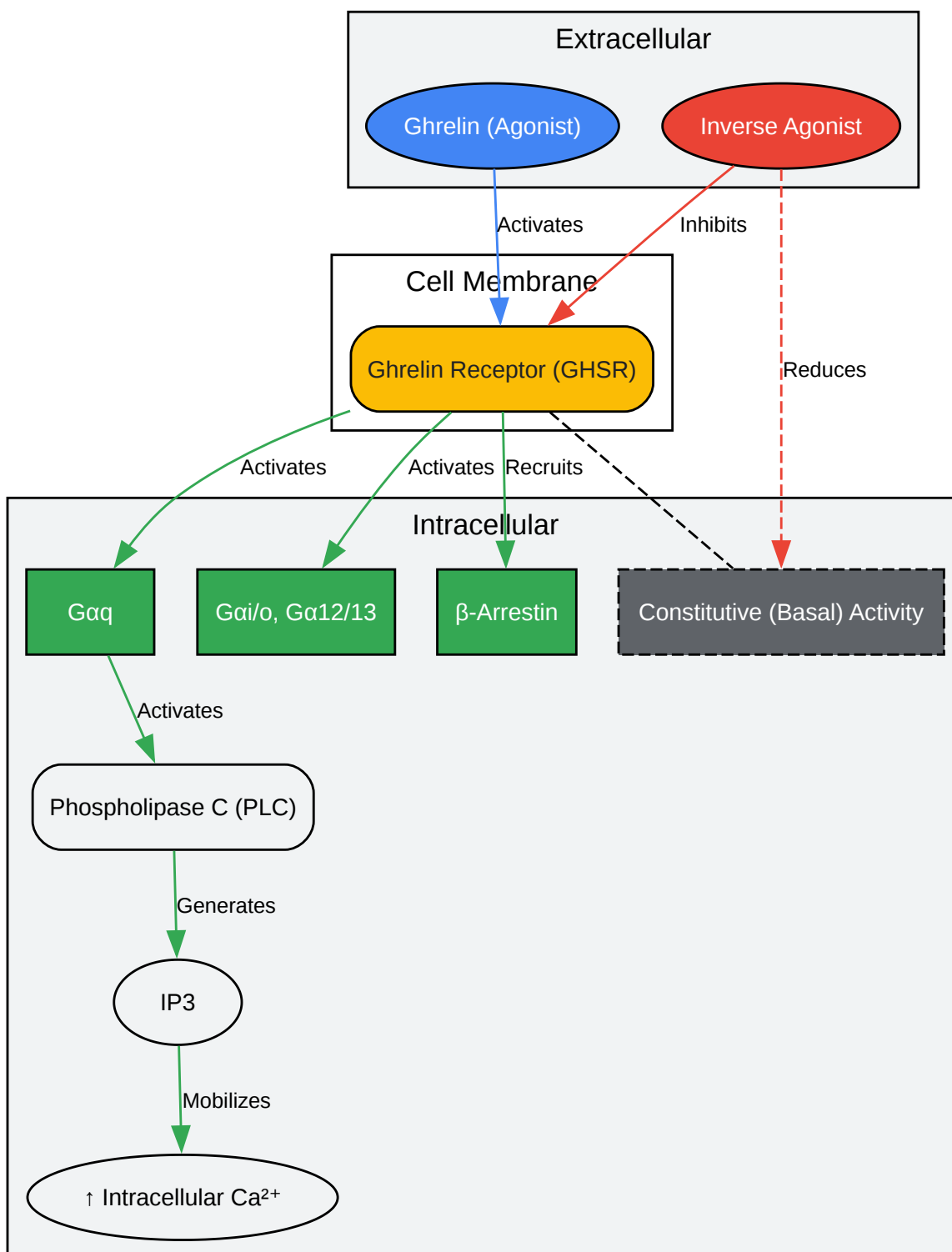
| Compound Name | Type | Target | Binding Affinity | Functional Potency (Inverse Agonism/Antagonism) | In Vivo Efficacy (Rodent Models) |
|---------------|----------------|------------|-------------------------------------|---|---|
| PF-5190457 | Small Molecule | Human GHSR | pKi: 8.36[1]; Kd: 3 nM[2] [3] | Competitive antagonist with inverse agonist activity[2][3]. | Acutely reduces food intake without inducing conditioned taste aversion[4]. |
| YIL781 | Small Molecule | Rat GHSR | Ki: 17 nM | Competitive antagonist (pKB: 7.54) [5]; Partial agonist in some assays[6]. | Data on food intake and body weight not prominently available in reviewed literature. |
| GSK1614343 | Small Molecule | Rat GHSR | - | Potent competitive antagonist (pKB: 8.03); Inhibits ghrelin-induced calcium response (pIC50: 7.90) [5][7][8]. | Unexpectedly increased food intake and body weight in rodents[9]. |
| LEAP2 | Peptide | Human GHSR | - | Endogenous inverse agonist and competitive | Reduces food intake and body weight by |

| | | | | | |
|--------|----------------|---|---|-----------------------------|--|
| | | | | antagonist[10][11]. | suppressing ghrelin-induced food intake[10][12][13]. |
| Abb13d | Small Molecule | - | - | Gαq/11 inverse agonist[14]. | Decreases food intake and gastric emptying[14]. |

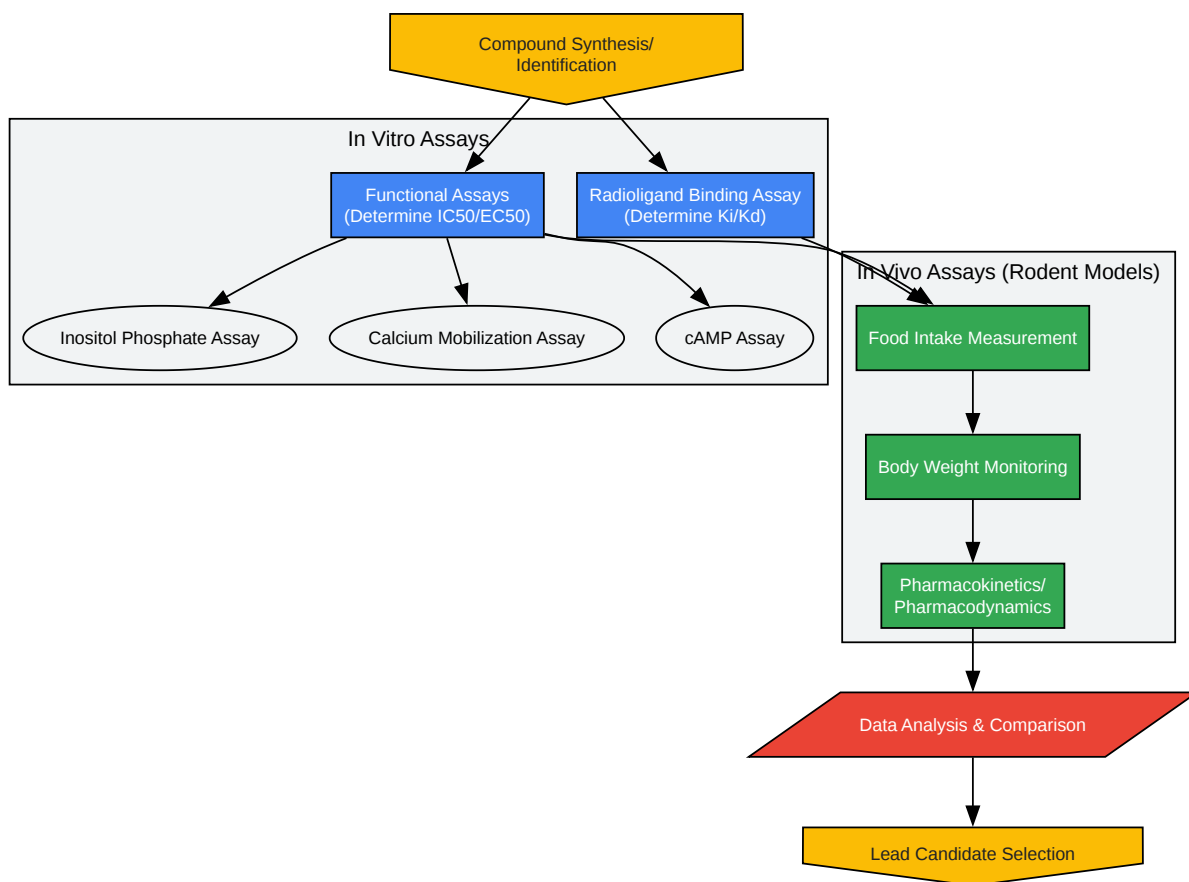
Signaling Pathways and Experimental Workflows

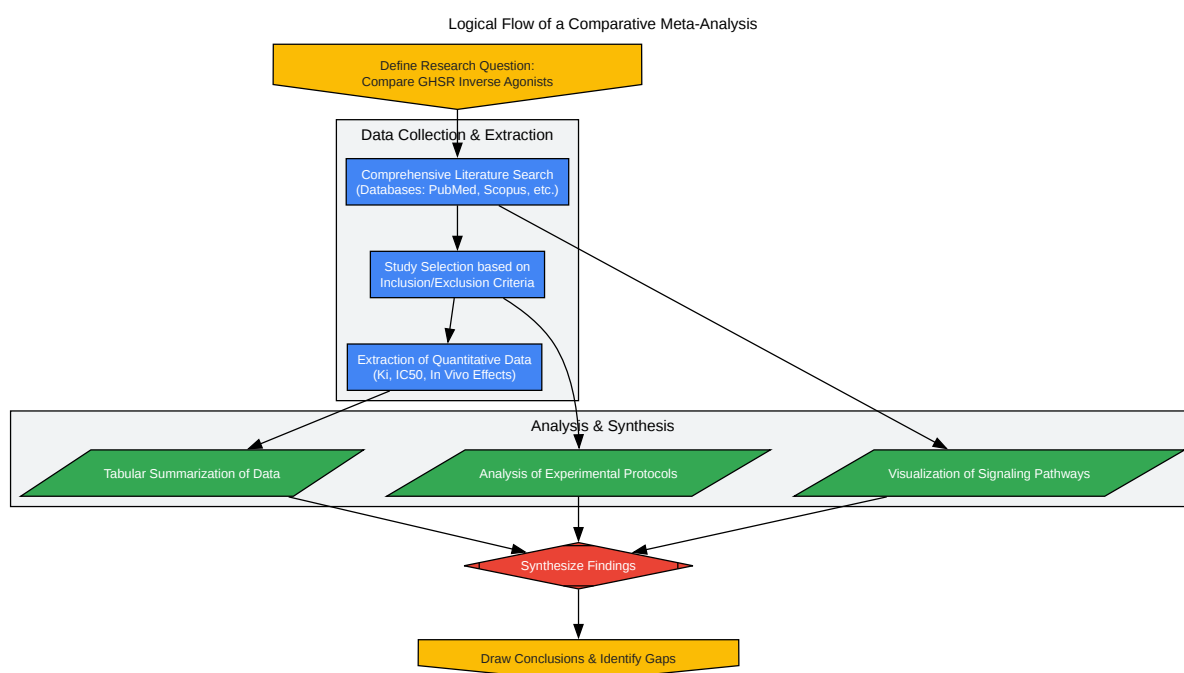
To understand the mechanism of action and the evaluation process for these inverse agonists, the following diagrams illustrate the ghrelin receptor signaling pathway, a typical experimental workflow for characterizing these compounds, and the logical structure of a meta-analysis.

Ghrelin Receptor (GHSR) Signaling Pathways



Workflow for Characterizing GHSR Inverse Agonists





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